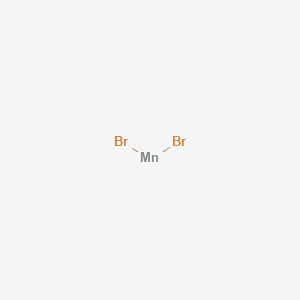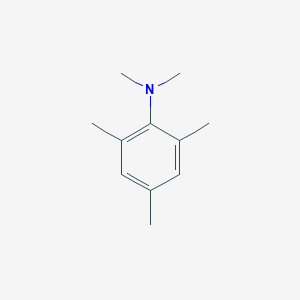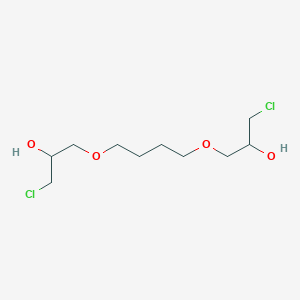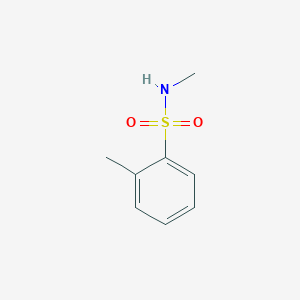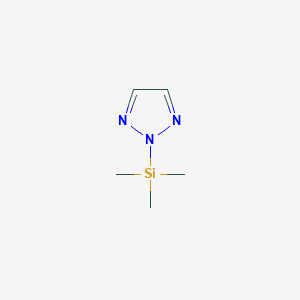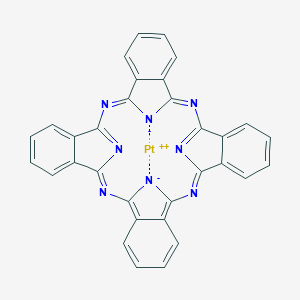
(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum is a coordination compound that features a platinum ion at its core, surrounded by a phthalocyanine ligand. Phthalocyanines are a class of macrocyclic compounds that are structurally similar to porphyrins, which are found in hemoglobin and chlorophyll. The platinum ion in this compound is coordinated to the nitrogen atoms of the phthalocyanine ring, forming a stable and highly conjugated system. This compound is known for its unique electronic properties and has been studied for various applications in materials science, catalysis, and medicine .
准备方法
The synthesis of (29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum typically involves the reaction of a platinum salt with a phthalocyanine precursor. One common method is to react platinum(II) chloride with phthalonitrile in the presence of a base, such as sodium methoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate complex, which then cyclizes to form the final phthalocyanine compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques .
化学反应分析
(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(IV) derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the platinum(II) center to platinum(0) or platinum(I) species. Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: The nitrogen atoms in the phthalocyanine ring can be substituted with other ligands, such as halides or phosphines, under appropriate conditions.
科学研究应用
Chemistry: The compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. Its unique electronic properties make it an effective catalyst for these processes.
Biology: Research has explored the use of this compound in photodynamic therapy (PDT) for cancer treatment. The compound can generate reactive oxygen species upon light irradiation, which can selectively kill cancer cells.
Medicine: Beyond PDT, the compound has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
作用机制
The mechanism by which (29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum exerts its effects depends on its application:
Catalysis: In catalytic reactions, the platinum center acts as the active site, facilitating the activation of substrates and the formation of reaction intermediates. The conjugated phthalocyanine ring helps stabilize these intermediates, enhancing the overall catalytic efficiency.
Photodynamic Therapy: In PDT, the compound absorbs light and undergoes a photochemical reaction to generate reactive oxygen species, such as singlet oxygen.
相似化合物的比较
(29H,31H-Phthalocyaninato(2-)-N29,N30,N31,N32)platinum can be compared with other metal-phthalocyanine complexes, such as:
Copper(II) Phthalocyanine: Known for its use in dyes and pigments, copper(II) phthalocyanine has similar electronic properties but different catalytic activities compared to the platinum complex.
Zinc(II) Phthalocyanine: This compound is also studied for its use in PDT and electronic applications. It has a different coordination environment and electronic structure compared to the platinum complex.
Iron(II) Phthalocyanine: Used as a catalyst in various oxidation reactions, iron(II) phthalocyanine has distinct redox properties that differentiate it from the platinum complex.
属性
CAS 编号 |
14075-08-2 |
|---|---|
分子式 |
C32H18N8Pt |
分子量 |
709.6 g/mol |
IUPAC 名称 |
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;platinum |
InChI |
InChI=1S/C32H18N8.Pt/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H,(H2,33,34,35,36,37,38,39,40); |
InChI 键 |
SRDWTNKUMAVYCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pt+2] |
规范 SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C(N5)N=C7C8=CC=CC=C8C(=N7)N=C2N3)C9=CC=CC=C94.[Pt] |
Key on ui other cas no. |
14075-08-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



